N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets, such as vegfr2 .
Mode of Action
Compounds with similar structures have been shown to induce changes in cell cycle and apoptosis .
Biochemical Pathways
Similar compounds have been shown to regulate cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways .
Result of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and apoptosis .
Preparation Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through a condensation reaction between o-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling with Pyridine Moiety: The pyridine moiety is introduced through a coupling reaction with a suitable pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include modified benzothiazole or pyrazole derivatives with altered functional groups.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in sensors and electronic devices.
Comparison with Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound shares the benzothiazole ring but lacks the pyrazole and pyridine moieties, resulting in different chemical and biological properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-pyridin-3-yl)pyrazole: This compound has a similar structure but includes a methanesulfonyl group, which may alter its reactivity and biological activity.
Substituted benzothiazole derivatives: Various substituted benzothiazole derivatives with different functional groups can be compared to highlight the unique properties of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-9-17(23-24(13)2)19(26)25(12-14-5-4-8-21-11-14)20-22-16-7-6-15(27-3)10-18(16)28-20/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLDNWHCTZNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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